LPCVD SiO₂ Deposition: 44% Lower Activation Energy Enables Lower-Temperature Processing vs. Silacyclopentane
Under low-pressure chemical vapor deposition (LPCVD) conditions with oxygen, silacyclobutane exhibits a substantially lower activation energy for silicon dioxide film deposition compared to its five-membered ring analog, silacyclopentane. The activation energy for silacyclobutane was determined to be 41.8 kJ mol⁻¹, whereas silacyclopentane required 75.3 kJ mol⁻¹, a difference of 33.5 kJ mol⁻¹ (approximately 44% lower for silacyclobutane) [1]. Both compounds were studied over the identical temperature range of 300 °C to 500 °C at constant reactor pressure below 66.6 Pa [1].
| Evidence Dimension | Activation Energy for SiO₂ Deposition (LPCVD) |
|---|---|
| Target Compound Data | 41.8 kJ mol⁻¹ |
| Comparator Or Baseline | Silacyclopentane: 75.3 kJ mol⁻¹ |
| Quantified Difference | 33.5 kJ mol⁻¹ lower (≈44% reduction) |
| Conditions | LPCVD with O₂, 300–500 °C, pressure <66.6 Pa |
Why This Matters
This lower activation energy translates directly to faster deposition rates at a given temperature or, alternatively, the ability to achieve equivalent deposition rates at lower substrate temperatures, which is critical for temperature-sensitive device fabrication.
- [1] Grow, J. M.; et al. Cyclic alkylsilanes as low-pressure chemical vapor deposition silicon dioxide precursors. Thin Solid Films 1995, 263 (1), 117–121. View Source
